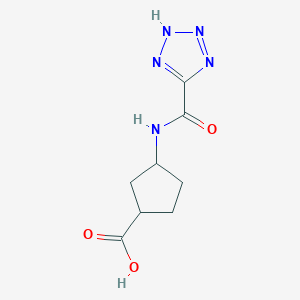

3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid

Beschreibung

3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid (molecular formula: C₈H₁₁N₅O₃, molecular weight: 225.21 g/mol, CAS: 1540020-22-1) is a bicyclic compound featuring a cyclopentane core substituted with a carboxylic acid group at position 1 and a 2H-tetrazole-5-carbonylamino moiety at position 3 . The tetrazole ring, a nitrogen-rich heterocycle, acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry applications. The compound’s structure combines hydrogen-bonding capabilities (via the carboxylic acid and amide groups) with the tetrazole’s aromatic character, making it a versatile candidate for drug design or coordination chemistry.

Eigenschaften

IUPAC Name |

3-(2H-tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c14-7(6-10-12-13-11-6)9-5-2-1-4(3-5)8(15)16/h4-5H,1-3H2,(H,9,14)(H,15,16)(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHVZTXLFYLLNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)NC(=O)C2=NNN=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the tetrazole ring, followed by the introduction of the cyclopentane ring and the carboxylic acid group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's tetrazole moiety is recognized for enhancing biological activity and serves as a bioisostere for carboxylic acids. This characteristic allows it to mimic the properties of carboxylic acids while potentially improving lipophilicity and metabolic stability. Tetrazoles are known to interact with biological targets such as enzymes and receptors, making them valuable in the development of therapeutic agents for conditions like cancer and inflammation .

Case Studies in Drug Development

- Anticancer Agents : Research indicates that compounds containing tetrazole groups can exhibit anticancer properties by modulating enzyme activity involved in tumor growth. For instance, derivatives of 3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid have shown promise in preclinical studies targeting specific cancer pathways.

- Inflammation Modulators : The compound's ability to form hydrogen bonds and π–π interactions with proteins suggests its potential as an anti-inflammatory agent. Studies have demonstrated that similar tetrazole-containing compounds can inhibit pro-inflammatory pathways effectively.

Organic Synthesis

3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, which can lead to the development of novel compounds with enhanced properties.

Synthetic Pathways

The synthesis typically involves:

- Reactions with Isocyanides : These reactions yield various derivatives with potential applications in drug discovery .

- Multicomponent Reactions : The compound can be utilized in Passerini three-component reactions, showcasing its versatility as a synthetic intermediate .

Bioconjugation Chemistry

The structural features of 3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid make it suitable for bioconjugation applications. Its ability to form stable linkages with biomolecules enhances its utility in targeted drug delivery systems.

Applications in Targeted Therapy

- Linker Development : The compound can act as a linker in conjugating drugs to antibodies or other targeting moieties, facilitating selective delivery to diseased tissues.

- Diagnostic Applications : Its reactive sites allow for incorporation into imaging agents, potentially aiding in the diagnosis of various diseases through enhanced imaging techniques.

Wirkmechanismus

The mechanism of action of 3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogs:

Key Observations:

- Tetrazole Derivatives: The target compound’s amide-linked tetrazole distinguishes it from 1-(2H-tetrazol-5-yl)cyclopentane-1-carboxylic acid, which lacks the carbonylamino spacer. The simpler tetrazole analog exhibits a lower collision cross-section (CCS) (138.6 Ų for [M+H]+), suggesting a more compact structure compared to the bulkier target compound .

Heterocycle Substitutions :

- Thiazole analogs (e.g., compound l in ) replace tetrazole with sulfur-containing thiazole rings. Thiazoles are less acidic (pKa ~2.5) than tetrazoles (pKa ~4–5), altering ionization behavior and metal-binding affinity .

- Oxazole analogs (e.g., 1-(3-methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid) feature oxygen instead of nitrogen, reducing nitrogen content and polarity, which may impact solubility and target interactions .

Functional Group Analysis

Research Implications

- Drug Design :

The tetrazole-amide-carboxylic acid triad in the target compound may improve pharmacokinetic properties (e.g., oral absorption) relative to thiazole or oxazole analogs, which often require prodrug strategies . - Material Science : The high nitrogen content of tetrazole derivatives could favor applications in energetic materials or coordination polymers, whereas thiazole/oxazole analogs are less explored in these domains.

Biologische Aktivität

3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid is a unique compound that combines a cyclopentane structure with a tetrazole moiety. This combination contributes to its significant biological activity and potential applications in medicinal chemistry. The tetrazole ring is known for its ability to mimic carboxylic acids, enhancing lipophilicity and metabolic stability, which are crucial for drug development.

Structural Characteristics

The molecular formula of 3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid is , with a molecular weight of 225.20 g/mol. The compound features a carboxylic acid functional group and an amide linkage, which contribute to its chemical reactivity and interaction with biological targets .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 225.20 g/mol |

| CAS Number | 1540020-22-1 |

The biological activity of this compound can be attributed to several mechanisms:

- Bioisosterism : The tetrazole ring acts as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors similarly while improving lipophilicity and stability .

- Hydrogen Bonding : The nitrogen atoms in the tetrazole ring can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity .

- π–π Interactions : The planar structure of the tetrazole allows for π-stacking interactions with aromatic residues in proteins, which may influence the compound's pharmacological effects .

Biological Activity

Research indicates that 3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid exhibits various biological activities, including:

- Antihypertensive Effects : Similar compounds have shown significant antihypertensive activity, suggesting potential therapeutic applications in managing blood pressure .

- Antioxidant Properties : Compounds containing tetrazole groups have demonstrated antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic potential against conditions like inflammation and cancer.

Case Studies and Research Findings

Several studies have explored the biological properties of tetrazole derivatives, including those structurally similar to 3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid:

- Antihypertensive Activity :

- Antioxidant Activity :

- Enzyme Inhibition Studies :

Comparative Analysis with Similar Compounds

The uniqueness of 3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid lies in its structural combination of cyclopentane and tetrazole functionalities. Here is a comparison with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2H-Tetrazole-5-carboxylic acid | Contains a tetrazole ring and carboxylic acid | Known for strong hydrogen bonding capabilities |

| 1H-Tetrazole-5-carboxylic acid | Similar ring structure but different nitrogen positioning | Used in drug discovery due to metabolic stability |

| Cyclopentane-1,3-dione | Dione structure without tetrazole | Used as a building block in organic synthesis |

| 5-Amino-tetrazole | Contains amino group along with tetrazole | Enhanced reactivity due to amino functionality |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.